molecular formula C16H14BrN3S B14932633 3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole

Katalognummer: B14932633
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: QYSKOVQMNNUSSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group, a bromophenyl group, and a methyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or bromine-containing reagents.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known for interacting with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It is used as a probe to study biological processes and interactions due to its ability to bind to specific molecular targets.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of 3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The benzylsulfanyl and bromophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(benzylsulfanyl)-5-phenyl-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the bromine atom.

    3-(methylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but has a methylsulfanyl group instead of a benzylsulfanyl group.

    3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but has a chlorine atom instead of a bromine atom.

Uniqueness

3-(benzylsulfanyl)-5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the combination of its benzylsulfanyl, bromophenyl, and methyl groups. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C16H14BrN3S

Molekulargewicht

360.3 g/mol

IUPAC-Name

3-benzylsulfanyl-5-(4-bromophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H14BrN3S/c1-20-15(13-7-9-14(17)10-8-13)18-19-16(20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI-Schlüssel

QYSKOVQMNNUSSM-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.